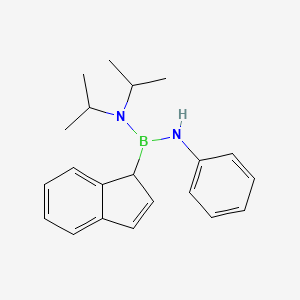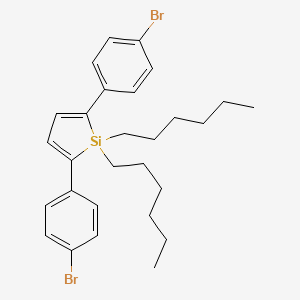
2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole is a silole derivative known for its unique structural and electronic properties. Siloles are a class of compounds that contain a five-membered ring with silicon as one of the ring atoms. The presence of bromophenyl groups and dihexyl chains in this compound enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole typically involves the following steps:
Formation of the Silole Ring: The silole ring can be synthesized through a cyclization reaction involving a silicon-containing precursor and an appropriate diene.
Introduction of Bromophenyl Groups: The bromophenyl groups are introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Attachment of Dihexyl Chains: The dihexyl chains can be attached through a Grignard reaction or a similar alkylation process, where hexyl magnesium bromide reacts with the silole precursor to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The bromophenyl groups in this compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The silole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in the Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Used for modifying the silole ring.
Major Products:
Substituted Siloles: Formed through substitution reactions.
Oxidized or Reduced Siloles: Formed through oxidation or reduction reactions.
科学的研究の応用
2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
作用機序
The mechanism of action of 2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole is primarily related to its electronic properties. The silole ring structure allows for efficient electron transport and light emission, making it suitable for use in optoelectronic devices. The bromophenyl groups and dihexyl chains enhance the compound’s solubility and stability, facilitating its incorporation into various applications.
類似化合物との比較
2,5-Bis(4-bromophenyl)-p-xylene: Another compound with bromophenyl groups, but with a different core structure.
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a silole ring.
Uniqueness: 2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole stands out due to its silole ring, which imparts unique electronic properties not found in other similar compounds. This makes it particularly valuable in optoelectronic applications where efficient electron transport and light emission are crucial.
特性
CAS番号 |
918795-25-2 |
|---|---|
分子式 |
C28H36Br2Si |
分子量 |
560.5 g/mol |
IUPAC名 |
2,5-bis(4-bromophenyl)-1,1-dihexylsilole |
InChI |
InChI=1S/C28H36Br2Si/c1-3-5-7-9-21-31(22-10-8-6-4-2)27(23-11-15-25(29)16-12-23)19-20-28(31)24-13-17-26(30)18-14-24/h11-20H,3-10,21-22H2,1-2H3 |
InChIキー |
ZKKMGVHYZYEPHB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[Si]1(C(=CC=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


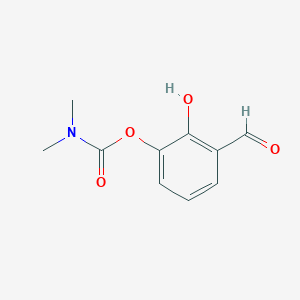

![Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B12606505.png)
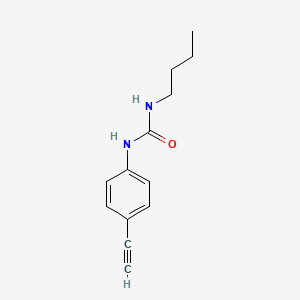
![4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606516.png)

![[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine](/img/structure/B12606526.png)


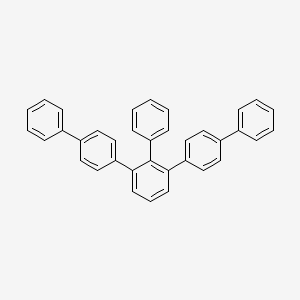
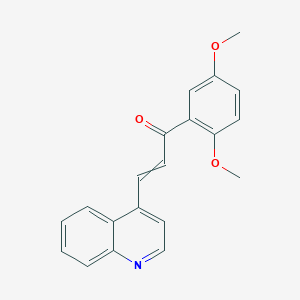
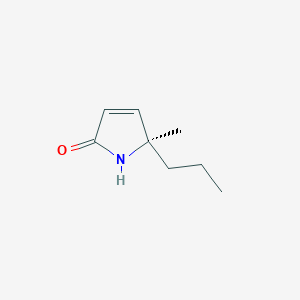
![(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone](/img/structure/B12606553.png)
